4-Hydroxybenzyl isothiocyanate 4-Hydroxybenzyl isothiocyanate 4-Hydroxybenzyl isothiocyanate, also known as 4-(isothiocyanatomethyl)-phenol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 4-Hydroxybenzyl isothiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxybenzyl isothiocyanate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxybenzyl isothiocyanate can be found in herbs and spices. This makes 4-hydroxybenzyl isothiocyanate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 2086-86-4
VCID: VC20766820
InChI: InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
SMILES: C1=CC(=CC=C1CN=C=S)O
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

4-Hydroxybenzyl isothiocyanate

CAS No.: 2086-86-4

Cat. No.: VC20766820

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybenzyl isothiocyanate - 2086-86-4

Specification

Description 4-Hydroxybenzyl isothiocyanate, also known as 4-(isothiocyanatomethyl)-phenol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 4-Hydroxybenzyl isothiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxybenzyl isothiocyanate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxybenzyl isothiocyanate can be found in herbs and spices. This makes 4-hydroxybenzyl isothiocyanate a potential biomarker for the consumption of this food product.
CAS No. 2086-86-4
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name 4-(isothiocyanatomethyl)phenol
Standard InChI InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
Standard InChI Key ATKWJXUJUNLTFU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN=C=S)O
Canonical SMILES C1=CC(=CC=C1CN=C=S)O
Melting Point 42°C

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